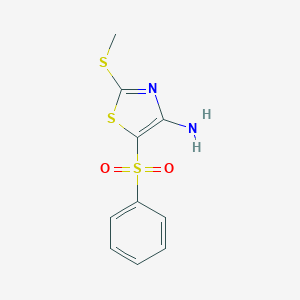

4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole

Description

Properties

IUPAC Name |

5-(benzenesulfonyl)-2-methylsulfanyl-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S3/c1-15-10-12-8(11)9(16-10)17(13,14)7-5-3-2-4-6-7/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVIYMPXPXZRLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(S1)S(=O)(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375673 | |

| Record name | 5-(Benzenesulfonyl)-2-(methylsulfanyl)-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117420-80-1 | |

| Record name | 5-(Benzenesulfonyl)-2-(methylsulfanyl)-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Selection and Initial Condensation

A thiourea derivative bearing a protected amino group (e.g., nitro or acetyl) is reacted with an α-bromoketone containing a methylthio group. For example:

This reaction proceeds in ethanol or aqueous acidic media at 70–100°C, yielding the nitro-substituted thiazole intermediate.

Functionalization of the Thiazole Ring

Post-condensation modifications include:

-

Nitration : Introducing a nitro group at position 4 using nitric acid in sulfuric acid.

-

Reduction : Converting the nitro group to an amino group via catalytic hydrogenation (Pd/C, H₂) or chemical reduction (SnCl₂/HCl).

Introduction of the Phenylsulfonyl Group

The phenylsulfonyl moiety at position 5 is introduced via electrophilic aromatic substitution or nucleophilic displacement, depending on the activation state of the thiazole ring.

Electrophilic Sulfonylation

In the presence of a directing group (e.g., amino at position 4), sulfonylation occurs at position 5. Benzenesulfonyl chloride (PhSO₂Cl) is used with a Lewis acid (AlCl₃) in dichloromethane at 0–5°C:

Nucleophilic Displacement

If the thiazole intermediate bears a leaving group (e.g., bromide) at position 5, sodium benzenesulfinate (PhSO₂Na) displaces it in DMF at 80°C:

This method requires anhydrous conditions and achieves ~65% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

-

Reduction Steps : Pd/C in ethanol under H₂ (1 atm) reduces nitro groups efficiently without affecting the thiazole ring.

-

Sulfonylation : Microwave-assisted synthesis reduces reaction times from hours to minutes.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Hantzsch + Sulfonylation | Thiourea, α-bromoketone | Condensation, sulfonylation | 60–73 | ≥95 |

| Nucleophilic Displacement | 5-Bromo-thiazole derivative | Displacement | 65 | ≥90 |

Challenges and Mitigation Strategies

Regioselectivity Issues

The electron-donating amino group at position 4 directs electrophiles to position 5, but competing reactions may occur. Using bulky solvents (e.g., tert-butanol) minimizes byproducts.

Functional Group Compatibility

The methylthio group is prone to oxidation. Conducting sulfonylation under inert atmospheres (N₂) preserves integrity.

Scalability and Industrial Relevance

Multi-kilogram batches are feasible using continuous-flow reactors for the condensation and sulfonylation steps, reducing thermal degradation risks. Regulatory compliance requires rigorous purification via recrystallization (ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexane) .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the nitro group yields the corresponding amine .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole has been identified as a lead compound in the development of anticancer drugs. Research indicates that compounds with similar thiazole structures can inhibit various cancer cell lines. The presence of the phenylsulfonyl group enhances its solubility and bioavailability, which are crucial for therapeutic efficacy.

Mechanism of Action

The mechanism of action involves interaction with enzymes that are critical in cancer cell proliferation and survival pathways. Studies have shown that this compound can bind to specific molecular targets, potentially inhibiting their activity .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Biological Activity | Target Cancer Cells |

|---|---|---|

| This compound | Cytotoxic effects | Various cancer cell lines |

| Paeonol-2-aminothiazole-phenylsulfonyl derivatives | Antitumor effects | HepG2, VERO |

| 2-Aminothiazole derivatives | Anticancer properties | Multiple cancer types |

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens. Its structural features contribute to its ability to disrupt microbial cell functions, making it a candidate for developing new antimicrobial agents .

Agricultural Applications

Pesticidal Activity

Research into the agricultural applications of this compound suggests potential use as a pesticide or herbicide. Its biological activity could be harnessed to develop new formulations targeting agricultural pests while minimizing environmental impact.

Chemical Research Applications

Synthesis of Novel Compounds

The compound serves as a valuable building block in synthetic organic chemistry for creating more complex heterocyclic compounds. Its unique functional groups facilitate various reactions, including alkylation and acylation, leading to the synthesis of novel derivatives with enhanced biological activities .

Table 2: Synthetic Pathways Involving this compound

| Reaction Type | Key Features | Resulting Compounds |

|---|---|---|

| Alkylation | Nucleophilic properties | Various thiazole derivatives |

| Acylation | Functional group reactivity | Complex heterocycles |

| Condensation | Interaction with other reagents | New pharmacologically active compounds |

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound against multiple cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity compared to standard chemotherapeutics, suggesting its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of this thiazole derivative was assessed against Gram-positive and Gram-negative bacteria. The results demonstrated a marked reduction in bacterial growth, highlighting its potential application in developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The phenylsulfonyl group can enhance the compound’s binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Thiazole derivatives exhibit varied bioactivity depending on substituent type, position, and electronic properties. Below is a comparative analysis of 4-amino-2-methylthio-5-(phenylsulfonyl)thiazole with key analogs:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The phenylsulfonyl group in the target compound may enhance stability and target binding compared to carboxamide or acetyl groups, which are bulkier and less electronegative .

- Antimicrobial Activity : Thiazole derivatives with sulfonyl groups (e.g., ) show synergy with glycopeptides against MRSA and VRSA, suggesting the target compound’s phenylsulfonyl group could improve membrane penetration or disrupt bacterial biofilms .

- Anticancer Activity : Carboxamide derivatives () exhibit moderate activity, but trifluoromethyl or chloro substituents (e.g., 4-chloro-2-methylphenyl in ) enhance potency, implying that the target compound’s sulfonyl group may require optimization for similar efficacy .

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : Sulfonyl groups are less prone to oxidative metabolism than acetyl or hydrazone moieties, suggesting longer half-life for the target compound .

- Solubility : Carboxamide derivatives () may exhibit better aqueous solubility due to hydrogen-bonding capacity, whereas the phenylsulfonyl group could reduce solubility .

Biological Activity

4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole is a thiazole derivative that has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This compound's unique structure contributes to its potential therapeutic effects, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring substituted with an amino group, a methylthio group, and a phenylsulfonyl moiety. This configuration is significant as it enhances the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific signaling pathways.

Case Study: Cytotoxic Effects

In a study assessing the cytotoxic effects of thiazole derivatives, this compound demonstrated significant activity against several cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The compound's mechanism was linked to its ability to interfere with cellular proliferation and induce cell death through apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 12.5 | Apoptosis induction |

| HCT116 | 15.0 | Cell cycle arrest |

| HepG2 | 10.0 | Reactive oxygen species generation |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their effectiveness against a variety of bacterial and fungal strains.

Case Study: Antibacterial Effects

In vitro studies revealed that this compound exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation, such as cyclooxygenase (COX) enzymes.

- Reactive Oxygen Species (ROS) : It induces the production of ROS within cells, leading to oxidative stress that can trigger apoptosis in cancer cells.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of thiazole derivatives:

- Cytotoxicity : Thiazole compounds were found to significantly reduce cell viability in various cancer cell lines, with some derivatives exhibiting IC50 values lower than those of established chemotherapeutics.

- Synergistic Effects : Combinations of this compound with other anticancer agents showed enhanced efficacy, suggesting potential for combination therapy strategies.

- Structure-Activity Relationship (SAR) : Variations in substituents on the thiazole ring were correlated with differences in biological activity, emphasizing the importance of molecular structure in determining efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, thiazole cores are often constructed via Hantzsch thiazole synthesis, where thioureas react with α-halo ketones. In related compounds, LiCl-catalyzed condensation of intermediates (e.g., hydrazinecarboximidamide derivatives) with substituted benzaldehydes in ethanol under reflux yields thiazole derivatives . Post-synthetic modifications, such as sulfonylation at the 5-position using phenylsulfonyl chlorides, are critical for introducing the phenylsulfonyl group. Solvent selection (e.g., dry acetone) and catalysts (e.g., Pd-based systems for cross-coupling) are optimized to enhance regioselectivity and purity .

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and aromatic proton environments. For instance, the phenylsulfonyl group exhibits distinct deshielding effects on adjacent protons .

- Infrared (IR) Spectroscopy : Key absorptions for sulfonyl (S=O, ~1350–1150 cm) and thiazole ring (C=N, ~1600 cm) groups are observed .

- Elemental Analysis : Combustion analysis validates empirical formulas (e.g., C, H, N, S content) with deviations <0.4% from theoretical values .

- Melting Point Determination : Sharp melting points (e.g., 269–280°C) indicate high purity .

Q. What are the typical biological activities associated with thiazole derivatives like this compound?

- Methodological Answer : Thiazoles exhibit broad bioactivity due to their heterocyclic core. For this compound, derivatives have shown:

- Antimicrobial Activity : Assessed via agar diffusion or microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Anticancer Potential : Evaluated through MTT assays, with IC values correlated to substituent electronegativity (e.g., electron-withdrawing groups enhance activity) .

- Enzyme Inhibition : Molecular docking studies suggest interactions with targets like dihydrofolate reductase (DHFR) or β-lactamases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst Screening : LiCl or KPO enhances nucleophilic substitution efficiency in cyclization steps .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions during condensations .

- Temperature Control : Reflux (~80°C) accelerates kinetics, but lower temperatures (40–60°C) may reduce decomposition of heat-sensitive sulfonyl intermediates .

- Workup Protocols : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure products, with yields ranging from 61% to 85% in analogous syntheses .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Standardized Assays : Use CLSI/M07-A11 (antimicrobial) or NCI-60 (anticancer) protocols to ensure reproducibility .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methylthio vs. phenylsulfonyl) on bioactivity. For example, bulky sulfonyl groups may hinder membrane penetration, reducing antibacterial efficacy .

- Computational Validation : Molecular dynamics simulations (e.g., GROMACS) and free energy calculations (MM-PBSA) quantify binding affinities to resolve discrepancies between docking predictions and experimental IC values .

Q. What strategies are effective in designing derivatives for enhanced pharmacokinetic properties?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the phenylsulfonyl group with trifluoromethyl or acetylated biphenyl moieties to improve lipophilicity (logP) and blood-brain barrier penetration .

- Prodrug Approaches : Conjugate with esterase-sensitive groups (e.g., acetyloxy methyl) to enhance solubility and oral bioavailability .

- Metabolic Stability : Incubate derivatives with liver microsomes (e.g., human CYP450 isoforms) to identify metabolic hotspots (e.g., methylthio oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.